methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound, featuring multiple functional groups and intricate ring structures. Its molecular formula is C22H19N3O4, and it is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis:
Formation of the 10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin scaffold: : This step often begins with the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the acetamido group: : This is usually achieved through acylation reactions, where an acyl chloride or anhydride reacts with an amine.
Attachment of the methyl 4-aminobenzoate moiety: : This step involves coupling reactions, often using carbodiimide reagents like EDC or DCC in the presence of coupling catalysts.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized to increase yield and purity, potentially involving flow chemistry techniques or other advanced methodologies to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at the benzylic and acetamido positions, with reagents like halides or nitrates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in basic or acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Using halides in aprotic solvents.
Major Products
Major products from these reactions would vary, with oxidized or reduced forms of the parent compound, or substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate has diverse applications in:
Chemistry: : As a building block for more complex organic molecules.
Biology: : Potential use as a molecular probe or inhibitor in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is typically through binding to specific molecular targets:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Could include inhibition of enzyme activity, interference with signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Comparing this compound with similar entities:
Structural Similarity: : Compounds like 4-acetamidobenzoic acid or 10-oxobenzo[b][1,6]naphthyridine show structural resemblance but differ in specific functional groups.
Functional Comparison: : These related compounds may have varying biological activities, making methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate unique in its specific applications and efficacy.
Properties
IUPAC Name |
methyl 4-[[2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-22(28)14-6-8-15(9-7-14)23-20(26)13-25-11-10-19-17(12-25)21(27)16-4-2-3-5-18(16)24-19/h2-9H,10-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWXOBSCSXVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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